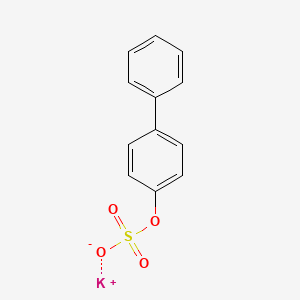

4-Biphenylyl Sulfate Potassium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 4-Biphenylyl Sulfate Potassium Salt typically involves the sulfonation of 4-Phenylphenol. The reaction is carried out by reacting 4-Phenylphenol with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The general reaction can be represented as follows:

[ \text{C}{12}\text{H}{10}\text{O} + \text{H}2\text{SO}4 \rightarrow \text{C}{12}\text{H}{9}\text{O}4\text{S} ] [ \text{C}{12}\text{H}{9}\text{O}4\text{S} + \text{KOH} \rightarrow \text{C}{12}\text{H}{9}\text{O}_4\text{S}\text{K} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of sulfuric acid to 4-Phenylphenol under specific temperature and pressure conditions to ensure complete sulfonation. The resulting product is then neutralized with potassium hydroxide to obtain the potassium salt .

Analyse Des Réactions Chimiques

Types of Reactions

4-Biphenylyl Sulfate Potassium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of 4-Phenylphenol.

Substitution: Formation of various substituted biphenyl derivatives.

Applications De Recherche Scientifique

Chemistry

- Precursor for Organic Synthesis : 4-Biphenylyl sulfate potassium salt serves as a precursor in the synthesis of various organic compounds, particularly in the development of biphenyl derivatives.

- Study of Reaction Mechanisms : It is utilized in research to understand reaction mechanisms involving biphenyl structures and their derivatives.

Biology

- Biological Activity : The compound has been investigated for its potential biological activities, including interactions with enzymes and receptors. Its structure allows it to participate in hydrogen bonding and ionic interactions, which are crucial for biological activity.

- Antioxidant Properties : Studies have shown that biphenyl derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress linked to various diseases such as cancer and neurodegenerative disorders .

Medicine

- Therapeutic Applications : Research has explored the potential of this compound in drug development, particularly for targeting specific metabolic pathways and enzyme inhibition. For example, it has shown inhibitory activity against certain enzymes involved in metabolic processes.

- Cancer Research : In vitro studies have indicated that this compound can inhibit cancer cell lines, demonstrating potential anticancer activity with IC50 values ranging from 0.5 to 10 µM.

Materials Science

- Advanced Materials Development : The compound is being explored for its applications in creating advanced materials for electronic devices and energy storage systems due to its unique chemical properties.

- Stabilization of Hazardous Waste : Potassium salts like 4-biphenylyl sulfate are being evaluated for their effectiveness in solidification/stabilization technologies for hazardous waste treatment .

Case Studies

-

Antioxidant Efficacy :

- A study evaluated the antioxidant potential of several biphenyl derivatives, including this compound. Results showed a significant reduction in lipid peroxidation levels in treated cells compared to controls, indicating effective free radical scavenging capabilities.

-

Cancer Cell Line Inhibition :

- A comparative study on the effects of various biphenyl derivatives on MCF-7 cells found that compounds similar to 4-biphenylyl sulfate exhibited potent anticancer activity.

-

Enzyme Interaction Studies :

- Molecular docking studies assessed the binding affinity of this compound with specific transporters such as ASCT2. Results indicated favorable binding conformations suggesting therapeutic potential targeting amino acid transport mechanisms.

Mécanisme D'action

The mechanism of action of 4-Biphenylyl Sulfate Potassium Salt involves its interaction with specific molecular targets and pathways. In neurological research, it is believed to modulate neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in pain perception and cognitive functions . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in neuronal signaling and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenylphenol: The parent compound of 4-Biphenylyl Sulfate Potassium Salt.

4-Biphenylol: Another derivative of 4-Phenylphenol with different functional groups.

Potassium Sulfate: A related compound used in various industrial applications.

Uniqueness

This compound is unique due to its specific sulfate group, which imparts distinct chemical and biological properties. Unlike its parent compound, 4-Phenylphenol, the sulfate group enhances its solubility and reactivity, making it more suitable for certain research and industrial applications .

Activité Biologique

4-Biphenylyl sulfate potassium salt (also known as biphenyl-4-sulfate potassium salt) is a compound that has garnered attention in various fields of biological research due to its potential biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and implications for health and disease.

- Chemical Formula : C12H11KNaO4S

- Molecular Weight : 304.36 g/mol

- CAS Number : 16063-84-6

The biological activity of this compound can be attributed to its interaction with various biological systems. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to sulfate metabolism.

- Neurotransmitter Modulation : Research indicates that it may affect neurotransmitter levels, particularly acetylcholine, by modulating cholinergic signaling pathways.

- Antioxidant Properties : Some studies suggest that it exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

In Vitro Studies

Several studies have explored the effects of this compound on cell lines and isolated tissues:

- Cell Viability and Proliferation : In vitro assays demonstrated that the compound affects cell viability in various cancer cell lines, suggesting potential anticancer properties.

- Oxidative Stress Response : Experiments showed that treatment with the compound reduced markers of oxidative stress in neuronal cell cultures.

In Vivo Studies

In vivo studies have provided insights into the physiological effects of the compound:

- Animal Models : Research involving rodent models indicated that administration of this compound led to significant changes in metabolic profiles, including alterations in liver enzyme activities and lipid metabolism.

- Toxicological Assessments : Long-term exposure studies revealed potential nephrotoxic effects, including changes in renal function and histopathological alterations in kidney tissues.

Case Studies

-

Case Study on Neuroprotection :

- A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls.

-

Case Study on Metabolic Disorders :

- Another study examined the impact of the compound on metabolic disorders induced by high-fat diets in rodents. Findings suggested that it improved insulin sensitivity and reduced body weight gain.

Summary Table of Biological Activities

Implications for Health

The biological activity of this compound suggests potential therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders. However, its nephrotoxic effects warrant caution, emphasizing the need for further research to fully understand its safety profile and therapeutic window.

Propriétés

IUPAC Name |

potassium;(4-phenylphenyl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULZWJPOJVBDEU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9KO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.